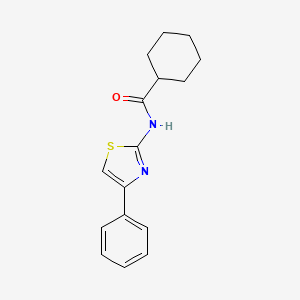![molecular formula C21H17N3O3 B5556315 N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)
N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide is a chemical compound belonging to a class of heterocyclic compounds that have been studied for various pharmacological and chemical properties. The compound features a complex molecular structure incorporating elements of furan, quinoline, and nicotinamide.
Synthesis Analysis
The synthesis of similar compounds generally involves multicomponent reactions, employing readily available starting materials and aiming for atom economy. For instance, the synthesis of related furylacetic acid derivatives has been reported using a telescoped multicomponent reaction involving hydroxyquinoline and other reactants under specific conditions (Lichitsky, Komogortsev, & Melekhina, 2022).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple ring systems, including furan and quinoline moieties. This structure is often confirmed using various spectroscopic techniques like NMR, IR spectroscopy, and mass spectrometry. For example, a study on a related quinoxaline derivative employed extensive spectroscopic methods for structural characterization (Faizi et al., 2018).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including electrophilic substitution and cyclization reactions. The reactivity often depends on the specific functional groups present in the molecule. A study on 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline highlights such reactions, including alkylation and sulfonation (Aleksandrov et al., 2011).
科学的研究の応用
1. Novel Compound Discovery and Taste Perception Analysis
Research involving compounds with furylmethyl groups and quinolinylmethyl structures has led to the identification of intense bitter-tasting compounds through the application of taste dilution analysis. This novel bioassay is used for screening and identifying taste-active compounds in foods, showcasing the potential of such chemical structures in understanding taste perception and flavor enhancement in food science (Frank, Ottinger, & Hofmann, 2001).
2. Antibacterial Activity of Quinolone Derivatives
Studies on N-substituted piperazinyl quinolones, which share structural similarities with the compound , have shown in-vitro antibacterial activity. These compounds, especially those with a 2-(2-furyl)-2-oxoethyl group attached to the piperazine ring, exhibit comparable antibacterial activity to reference drugs against staphylococci, highlighting their potential in developing new antimicrobial agents (Foroumadi, Emami, Haghighat, & Moshafi, 1999).
3. Photophysical Properties and Light Absorption Efficiency
The photophysical properties of derivatives of 3-hydroxyquinolones, which may include structural motifs similar to N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide, have been investigated. These studies, particularly in polar and non-polar aprotic solvents, reveal insights into light absorption efficiency, excited-state intramolecular proton transfer (ESIPT) reaction, and charge transfer processes, indicating applications in material science and photophysics (Ndongo, Boyomo, & Owono, 2018).
4. Synthesis and Application in Organic Chemistry
Research into the synthesis of nicotinamide and isonicotinamide derivatives via multicomponent reactions involving alkyl isocyanides and acetylenic compounds, in the presence of nicotinic or isonicotinic acid, demonstrates the compound's relevance in organic synthesis. Such reactions facilitate the creation of functionalized nicotinamide and isonicotinamide derivatives, underscoring the importance of these methodologies in the development of new chemical entities with potential applications in pharmaceuticals and chemical research (Alizadeh, Oskueyan, & Rostamnia, 2007).
特性
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-20-17(12-16-4-1-2-6-19(16)23-20)13-24(14-18-5-3-11-27-18)21(26)15-7-9-22-10-8-15/h1-12H,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJCXJYSLBYJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B5556242.png)


![2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5556252.png)
![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5556278.png)
![1-[(benzyloxy)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5556287.png)
![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)
![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)
